Cas no 1499629-27-4 (1-tert-butylcyclopentan-1-amine)

1-tert-butylcyclopentan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-tert-butylcyclopentan-1-amine
- 1499629-27-4
- EN300-1804536
- SCHEMBL3431977
-
- インチ: 1S/C9H19N/c1-8(2,3)9(10)6-4-5-7-9/h4-7,10H2,1-3H3
- InChIKey: QFAHFXWSZSMSOJ-UHFFFAOYSA-N
- ほほえんだ: NC1(CCCC1)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 141.151749610g/mol
- どういたいしつりょう: 141.151749610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 115
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
1-tert-butylcyclopentan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1804536-0.1g |
1-tert-butylcyclopentan-1-amine |
1499629-27-4 | 0.1g |
$741.0 | 2023-09-19 | ||
Enamine | EN300-1804536-0.25g |
1-tert-butylcyclopentan-1-amine |
1499629-27-4 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1804536-0.5g |
1-tert-butylcyclopentan-1-amine |
1499629-27-4 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-1804536-0.05g |
1-tert-butylcyclopentan-1-amine |
1499629-27-4 | 0.05g |
$707.0 | 2023-09-19 | ||
Enamine | EN300-1804536-5.0g |
1-tert-butylcyclopentan-1-amine |
1499629-27-4 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1804536-2.5g |
1-tert-butylcyclopentan-1-amine |
1499629-27-4 | 2.5g |
$1650.0 | 2023-09-19 | ||
Enamine | EN300-1804536-1.0g |
1-tert-butylcyclopentan-1-amine |
1499629-27-4 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1804536-10.0g |
1-tert-butylcyclopentan-1-amine |
1499629-27-4 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1804536-5g |
1-tert-butylcyclopentan-1-amine |
1499629-27-4 | 5g |
$2443.0 | 2023-09-19 | ||
Enamine | EN300-1804536-10g |
1-tert-butylcyclopentan-1-amine |
1499629-27-4 | 10g |
$3622.0 | 2023-09-19 |
1-tert-butylcyclopentan-1-amine 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
1-tert-butylcyclopentan-1-amineに関する追加情報
Introduction to 1-tert-butylcyclopentan-1-amine (CAS No. 1499629-27-4)
1-tert-butylcyclopentan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1499629-27-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This amine derivative features a cyclopentane ring substituted with a tert-butyl group at the 1-position, making it a structurally interesting molecule with potential applications in drug development and material science.
The molecular structure of 1-tert-butylcyclopentan-1-amine consists of a five-membered saturated ring with a nitrogen atom attached to one of its carbons, and an isobutyl group attached to another. This particular arrangement imparts unique steric and electronic properties to the molecule, which can be exploited in various chemical reactions and synthetic pathways. The presence of the tert-butyl group enhances the compound's stability and reactivity, making it a valuable intermediate in organic synthesis.
In recent years, there has been growing interest in 1-tert-butylcyclopentan-1-amine due to its potential role in medicinal chemistry. The cyclopentane moiety is known for its ability to mimic natural amino acid structures, which has led to its incorporation into various pharmacophores. Researchers have been exploring its utility as a building block for more complex molecules, particularly in the development of novel therapeutic agents.
One of the most compelling aspects of 1-tert-butylcyclopentan-1-amine is its versatility in synthetic chemistry. The compound can undergo a variety of reactions, including nucleophilic substitutions, reductions, and coupling reactions, making it a versatile tool for chemists. Its stability under harsh conditions also makes it suitable for large-scale synthesis, which is crucial for pharmaceutical applications.
Recent studies have highlighted the importance of 1-tert-butylcyclopentan-1-amine in the synthesis of bioactive molecules. For instance, researchers have demonstrated its use in constructing peptidomimetics, which are designed to mimic the biological activity of natural peptides but with improved stability and pharmacokinetic properties. These peptidomimetics have shown promise in treating various diseases, including cancer and inflammatory disorders.
The pharmaceutical industry has been particularly interested in 1-tert-butylcyclopentan-1-amine due to its potential as an intermediate in drug synthesis. Its structural features make it an ideal candidate for generating novel compounds with therapeutic effects. For example, derivatives of this amine have been investigated for their anti-inflammatory and analgesic properties. The tert-butyl group provides steric hindrance that can modulate binding interactions with biological targets, potentially enhancing drug efficacy.
Another area where 1-tert-butylcyclopentan-1-amine has shown promise is in materials science. The compound's ability to form stable complexes with other molecules makes it useful in the development of new materials with specialized properties. For instance, researchers have explored its use in creating polymers with enhanced mechanical strength or thermal stability. These materials could find applications in industries ranging from aerospace to electronics.
The synthesis of 1-tert-butylcyclopentan-1-amine is another area of active research. Chemists have developed several efficient methods for producing this compound, including catalytic hydrogenation and metal-catalyzed cross-coupling reactions. These synthetic routes not only provide high yields but also minimize waste, aligning with the growing emphasis on green chemistry principles.
In conclusion, 1-tert-butylcyclopentan-1-amine (CAS No. 1499629-27-4) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules and advanced materials. As research continues to uncover new applications for this compound, its importance in modern chemistry is likely to grow even further.
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